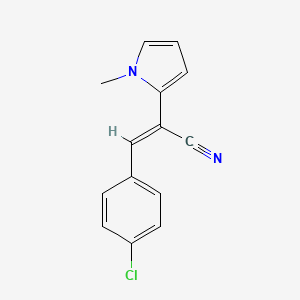

3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile

Description

3-(4-Chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile is an acrylonitrile derivative featuring a 4-chlorophenyl group and a 1-methylpyrrole substituent. Its molecular weight is 242.70 g/mol, with a computed XLogP3 value of 3.1, indicating moderate lipophilicity . The compound’s stereochemistry is defined as (2Z)-configuration, and its acrylonitrile backbone enables conjugation, influencing electronic properties and reactivity.

Properties

IUPAC Name |

(Z)-3-(4-chlorophenyl)-2-(1-methylpyrrol-2-yl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClN2/c1-17-8-2-3-14(17)12(10-16)9-11-4-6-13(15)7-5-11/h2-9H,1H3/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLUDENDHWQXLKU-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=CC2=CC=C(C=C2)Cl)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CC=C1/C(=C/C2=CC=C(C=C2)Cl)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile typically involves the following steps:

Starting Materials: The synthesis begins with 4-chlorobenzaldehyde, 1-methylpyrrole, and malononitrile.

Condensation Reaction: The 4-chlorobenzaldehyde undergoes a condensation reaction with malononitrile in the presence of a base such as sodium ethoxide to form 3-(4-chlorophenyl)acrylonitrile.

Cyclization: The intermediate product is then reacted with 1-methylpyrrole under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrrole N-oxides, while reduction could produce primary amines.

Scientific Research Applications

Chemistry

Synthesis of Derivatives:

Biology

Biological Activity: Compounds with similar structures have been studied for their biological activities, including antimicrobial and anticancer properties.

Medicine

Drug Development: The compound could be explored for its potential as a pharmacophore in drug development, particularly for targeting specific enzymes or receptors.

Industry

Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action for 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile would depend on its specific application. For example, if used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Acrylonitrile Derivatives

Structural Modifications and Substituent Effects

The acrylonitrile scaffold allows for versatile substitutions, which significantly alter physicochemical and functional properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison

Biological Activity

3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, also known by its CAS number 339009-43-7, is a compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, summarizing key findings from various studies, including in vitro and in vivo evaluations.

- Molecular Formula : C14H11ClN2

- Molar Mass : 242.7 g/mol

- Structure : The compound features a pyrrole ring and a nitrile group, which are significant for its biological interactions.

Biological Activity Overview

Research indicates that derivatives of 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile exhibit a range of biological activities, particularly against various parasites and cancer cell lines.

Antiparasitic Activity

A study evaluated the efficacy of several pyrrole-based compounds, including derivatives of 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, against the endoparasite Haemonchus contortus and the ectoparasite Ctenocephalides felis. The results indicated that certain derivatives displayed significant in vitro activity against these parasites, suggesting potential applications in veterinary medicine .

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrated that it could inhibit the growth of various cancer cell lines. The structure-activity relationship (SAR) analysis revealed that modifications to the phenyl and pyrrole rings significantly influenced cytotoxicity. Notably, compounds with electron-withdrawing groups exhibited enhanced activity against colon carcinoma cell lines .

Case Studies and Research Findings

The mechanism by which 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile exerts its biological effects involves interaction with cellular targets. Studies have shown that it may bind to specific enzymes or receptors, modulating their activity and leading to antiproliferative effects. Molecular dynamics simulations further elucidated these interactions, highlighting hydrophobic contacts as critical for binding affinity .

Q & A

Q. What synthetic methodologies are most effective for preparing 3-(4-chlorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)acrylonitrile, and how can reaction yields be optimized?

The compound is typically synthesized via palladium-catalyzed reductive cyclization or condensation reactions. For example, a palladium-catalyzed approach using nitroarenes and formic acid derivatives as CO surrogates achieved a 60% yield under optimized conditions (reflux in toluene, 12 hours) . Key parameters for yield optimization include:

- Catalyst loading : 5–10 mol% Pd(OAc)₂.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Temperature control : Elevated temperatures (80–100°C) improve cyclization efficiency.

Characterization via ¹H NMR (e.g., δ 3.68 ppm for the methyl group on pyrrole) and elemental analysis ensures product purity .

Q. Which spectroscopic techniques are critical for structural elucidation of this acrylonitrile derivative?

- ¹H/¹³C NMR : Assigns protons and carbons, such as the pyrrole methyl group (δ 3.68 ppm) and acrylonitrile double bond (δ 7.02–7.97 ppm) .

- IR spectroscopy : Confirms nitrile (C≡N) stretches at ~2212 cm⁻¹ and aromatic C=C bonds at ~1538 cm⁻¹ .

- Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 297 [M+1]) validate molecular weight .

- X-ray crystallography : Resolves stereochemistry and bond angles (e.g., C–C bond lengths of 1.34–1.48 Å) .

Advanced Research Questions

Q. How can catalytic mechanisms involving nitrile formation be applied to improve the synthesis of this compound?

Ruthenium-based catalysts (e.g., [Ru(PNP)] complexes) activate C≡N bonds via metal-ligand cooperativity, enabling efficient nitrile formation. Mechanistic studies suggest:

- Hydride transfer : Key for reducing nitro groups to amines.

- Solvent effects : Non-polar solvents (e.g., toluene) stabilize intermediates.

- Kinetic isotope effects : H/D exchange studies reveal rate-limiting steps .

This approach minimizes side reactions (e.g., over-reduction) and enhances regioselectivity .

Q. What strategies address discrepancies in spectroscopic data across studies?

Contradictions in NMR or IR data often arise from:

- Tautomerism : The pyrrole ring’s dynamic equilibrium may shift proton environments.

- Crystallographic vs. solution-state data : X-ray structures (e.g., R factor = 0.054) provide static geometries, while NMR captures dynamic conformations .

Resolution methods: - Variable-temperature NMR : Identifies tautomeric shifts.

- DFT calculations : Predicts dominant conformers in solution .

Q. How can biological activity (e.g., NOG inhibition) be systematically evaluated for this compound?

- In vitro assays : Test inhibition of BMP signaling using luciferase reporters in HEK293T cells.

- Dose-response curves : IC₅₀ values (e.g., 0.5–5 µM) quantify potency .

- SAR studies : Compare analogs (e.g., 3-(3-chlorophenyl) derivatives) to identify critical substituents .

- ADMET profiling : Assess metabolic stability (e.g., microsomal clearance) and cytotoxicity (MTT assays) .

Q. What computational tools validate experimental structural data?

- Molecular docking : Predicts binding modes to targets (e.g., cholinergic receptors) using AutoDock Vina .

- SC-XRD refinement : SHELX software refines crystallographic data (mean C–C bond deviation: 0.004 Å) .

- Hirshfeld surface analysis : Quantifies intermolecular interactions (e.g., H-bonding, π-stacking) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.